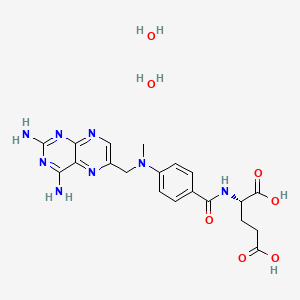

Methotrexate dihydrate

Description

Historical Context of Antifolate Research and Methotrexate (B535133) Dihydrate Discovery

The journey to the discovery of methotrexate is rooted in the mid-20th century's burgeoning field of antifolate research. Following the isolation of folic acid, researchers hypothesized that blocking its metabolic action could impede the growth of rapidly proliferating cells, such as those in cancer. caymanchem.com

This line of inquiry first led to the synthesis of aminopterin (B17811) in 1947 by a team of researchers led by Sidney Farber. caymanchem.com Aminopterin, a direct analogue of folic acid, demonstrated the ability to induce remission in children with acute lymphoblastic leukemia, marking a pivotal moment in the history of chemotherapy. caymanchem.comfishersci.ca However, aminopterin proved to be chemically unstable and challenging to synthesize. caymanchem.com

This led to the development of a more stable analogue, amethopterin, which would later be named methotrexate. caymanchem.com Synthesized by Yellapragada Subbarow, methotrexate exhibited a better therapeutic index compared to aminopterin and eventually replaced it in clinical use. caymanchem.com The initial research focused on its anhydrous form, with the dihydrate being a common and stable form for study and use.

Contemporary Research Significance and Scope of Methotrexate Dihydrate Studies

The contemporary research landscape for this compound is vast and multifaceted. Its fundamental role as a competitive inhibitor of dihydrofolate reductase continues to be a central theme in numerous studies. abcam.com This inhibition disrupts the synthesis of DNA, RNA, and proteins, making it a powerful tool in cancer research and for studying cellular proliferation. abcam.comlktlabs.com

Beyond its foundational mechanism, current research explores various facets of this compound, including:

Development of Novel Formulations: Researchers are actively investigating new delivery systems to enhance the efficacy and target specificity of methotrexate. This includes the formulation of methotrexate-loaded nanoparticles and nanocrystals. clinmedjournals.orgresearchgate.net These studies aim to improve bioavailability and reduce systemic side effects.

Metal Complexes: The synthesis and characterization of methotrexate-metal complexes is an emerging area of interest. mdpi.com Studies have explored complexes with metals like zinc, strontium, and magnesium, investigating their unique physicochemical properties and potential for new biological activities. mdpi.com

Characterization of Solvatomorphs: Detailed studies have been conducted to identify and characterize different crystalline forms (solvatomorphs) of methotrexate, including its dihydrate form. srce.hrnih.gov Understanding these different forms is crucial as they can exhibit varying physical properties, such as solubility and dissolution rates, which can impact its behavior in research settings. srce.hrnih.gov

Cytotoxicity Studies: this compound is frequently used as a reference compound in in vitro cytotoxicity assays against various cell lines. mdpi.commdpi.com These studies help in understanding its mechanism of action and in the development of new anticancer agents.

Data from Research Findings

The following tables present a compilation of data from various academic research studies on this compound and its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₆N₈O₇ | nih.gov |

| Molecular Weight | 490.5 g/mol | nih.gov |

| Melting Point | 185-205°C (decomposes) | fishersci.calktlabs.comchemicalbook.comcookechem.comtcichemicals.com |

| Solubility | Insoluble in water and ethanol. Soluble in dilute HCl and alkaline solutions. | abcam.comlktlabs.comchemicalbook.comtcichemicals.com |

| Appearance | Yellow to orange-brown crystalline powder. | chemicalbook.comcookechem.com |

Table 2: Characterization of Methotrexate Solvatomorphs

| Form | Crystallization Solvent | Description | Source(s) |

| Form I | Acetonitrile/Water | Acetonitrile solvate hydrate | srce.hr |

| Form II | Dimethyl sulfoxide/Water | Trihydrate | srce.hr |

| Form III | Methanol | Partially crystalline | srce.hr |

| Form IV | Water | Trihydrate | srce.hr |

| Form V | Dimethylformamide | Dimethylformamide solvate | srce.hr |

Table 3: Characterization of Methotrexate-Metal Complexes

| Complex | Molecular Formula | Coordination | Source(s) |

| SrMTX | Sr(C₂₀H₂₀N₈O₅)·3H₂O | Monodentate via carboxylate groups | mdpi.com |

| ZnMTX | Zn(C₂₀H₂₀N₈O₅)·H₂O | Monodentate via carboxylate groups | mdpi.com |

| MgMTX | Mg(C₂₀H₂₀N₈O₅)·5H₂O | Monodentate via carboxylate groups | mdpi.com |

| Zn(II) complex | Zn(MTX)₂·4H₂O | Coordination with the metal cation | researchgate.netchalcogen.ro |

Table 4: In Vitro Cytotoxicity of Methotrexate and its Formulations

| Cell Line | Formulation | IC₅₀ Value | Time | Source(s) |

| HTC-116 | Free MTX | 2.3 mM | 12 h | mdpi.com |

| HTC-116 | Free MTX | 0.37 mM | 24 h | mdpi.com |

| HTC-116 | Free MTX | 0.15 mM | 48 h | mdpi.com |

| A-549 | Free MTX | 0.10 mM | 48 h | mdpi.com |

| KB cells | G5(MTX)n | ~30 nM | - | mdpi.com |

| MCF-7 | Free MTX | - | 48 h | researchgate.net |

| MCF-7 | MTX NP@lipid | - | 48 h | researchgate.net |

| MCF-7 | MTX NP@lipid-FA | - | 48 h | researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O5.2H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);2*1H2/t13-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQDMGIRZSHAQM-GXKRWWSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133073-73-1 | |

| Record name | L(+)-Amethopterin hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Molecular Mechanisms of Action of Methotrexate Dihydrate

Dihydrofolate Reductase (DHFR) Inhibition

The principal target of Methotrexate (B535133) dihydrate is the enzyme Dihydrofolate Reductase (DHFR). nih.gov This enzyme is critical for maintaining the intracellular pool of reduced folates necessary for the synthesis of DNA and RNA. nih.govscbt.com

Methotrexate dihydrate acts as a slow, tight-binding competitive inhibitor of DHFR. proteopedia.orgnih.gov Its molecular structure closely mimics that of the enzyme's natural substrate, 7,8-dihydrofolate (DHF), allowing it to bind to the active site. scbt.comproteopedia.org The affinity of methotrexate for DHFR is approximately 1000 times greater than that of DHF, leading to a practically irreversible inhibition of the enzyme's activity. proteopedia.org

The binding mechanism involves multiple steps and induces conformational changes in the enzyme. researchgate.netnih.gov Studies have determined the equilibrium dissociation constant (KD) for the binding of methotrexate to DHFR to be as low as 9.5 nM. researchgate.netnih.gov This high-affinity interaction is stabilized by strong hydrogen bonding and hydrophobic interactions within the enzyme's active site, effectively blocking substrate access. scbt.com The rigid structure of methotrexate facilitates a precise orientation within the active site, optimizing these binding kinetics. scbt.com

DHFR catalyzes the reduction of DHF to 5,6,7,8-tetrahydrofolate (THF), using NADPH as a cofactor. nih.govnih.gov THF and its derivatives are essential one-carbon donors in a variety of metabolic reactions. nih.gov By competitively inhibiting DHFR, methotrexate effectively halts the regeneration of THF from DHF. proteopedia.org This leads to a severe depletion of the intracellular pool of reduced folates, including THF and its derivatives like 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate. nih.govnih.gov

The depletion of THF cofactors directly impacts the de novo synthesis of nucleotides, which are the building blocks of DNA and RNA. scbt.comresearchgate.net

Pyrimidine (B1678525) Synthesis : The synthesis of thymidylate (dTMP), a crucial component of DNA, is highly dependent on the THF pool. The enzyme thymidylate synthase requires 5,10-methylenetetrahydrofolate as a methyl donor to convert deoxyuridine monophosphate (dUMP) to dTMP. proteopedia.orgresearchgate.net Inhibition of DHFR depletes the 5,10-methylenetetrahydrofolate pool, thereby halting dTMP synthesis and subsequent DNA replication. proteopedia.orgnih.gov

Purine (B94841) Synthesis : THF derivatives, specifically 10-formyltetrahydrofolate, are required for two steps in the de novo purine biosynthesis pathway. reddit.com The inhibition of DHFR leads to a shortage of these essential cofactors, resulting in the suppression of purine synthesis and limiting the availability of adenine (B156593) and guanine (B1146940) nucleotides for DNA and RNA synthesis. nih.govcreative-biolabs.com

This dual blockade of both purine and pyrimidine synthesis pathways underlies the potent antiproliferative effects of methotrexate, as rapidly dividing cells are highly dependent on these processes. proteopedia.org

Inhibition of Other Folate-Dependent Enzymes by this compound and its Polyglutamates

Within the cell, methotrexate is converted into methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthase. researchgate.net These polyglutamated forms are retained within the cell and exhibit enhanced inhibitory activity against other folate-dependent enzymes, broadening the metabolic impact of the compound. nih.govnih.gov

Methotrexate and its polyglutamates can inhibit Thymidylate Synthase (TYMS), the enzyme directly responsible for dTMP synthesis. Methotrexate monoglutamate (MTX-Glu1) acts as an uncompetitive inhibitor of TYMS. researchgate.netnih.gov In contrast, the polyglutamated derivatives are significantly more potent, noncompetitive inhibitors of the enzyme. researchgate.netnih.gov The inhibitory potency increases with the number of glutamate (B1630785) residues. researchgate.netnih.gov Furthermore, the accumulation of DHF polyglutamates, a direct consequence of DHFR inhibition, also contributes to the direct enzymatic inhibition of TYMS. nih.gov

| Inhibitor | Inhibition Type | Inhibition Constant (Ki) |

|---|---|---|

| Methotrexate (MTX-Glu1) | Uncompetitive | 13 µM |

| MTX-Glu2 | Noncompetitive | 0.17 µM |

| MTX-Glu3 | Noncompetitive | Not specified, between 0.17 and 0.047 µM |

| MTX-Glu4 | Noncompetitive | Not specified, between 0.17 and 0.047 µM |

| MTX-Glu5 | Noncompetitive | 0.047 µM |

Data sourced from studies on TYMS purified from MCF-7 human breast cancer cells. researchgate.netnih.gov

Aminoimidazole Carboxamide Ribonucleotide Transformylase (AICART) is a folate-dependent enzyme in the de novo purine synthesis pathway. researchgate.netnih.gov Inhibition of this enzyme leads to the accumulation of its substrate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP). nih.govresearchgate.net While methotrexate monoglutamate is a weak competitive inhibitor of AICART, its polyglutamated forms are substantially more potent. nih.gov The inhibitory capacity increases approximately tenfold with the addition of each glutamate residue up to the pentaglutamate form. nih.gov

| Inhibitor | Inhibition Type | Inhibition Constant (Ki) |

|---|---|---|

| Methotrexate (MTX-Glu1) | Competitive | 143 µM |

| MTX-Glu2 | Competitive | 14.1 µM |

| MTX-Glu3 | Competitive | 1.5 µM |

| MTX-Glu4 | Competitive | 0.18 µM |

| MTX-Glu5 | Competitive | 0.04 µM |

Data sourced from studies on AICART purified from MCF-7 human breast cancer cells. nih.gov

Glycinamide (B1583983) Ribonucleotide Transformylase (GART/ATIC)

This compound, particularly in its polyglutamated form, also targets and inhibits 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), an enzyme involved in the de novo purine synthesis pathway. nih.govjrheum.orgresearchgate.net ATIC catalyzes the final two steps in the formation of inosine (B1671953) monophosphate (IMP), a precursor to adenosine (B11128) and guanine. The inhibition of ATIC by methotrexate polyglutamates leads to the intracellular accumulation of AICAR. youtube.comnih.gov This accumulation, in turn, competitively inhibits adenosine deaminase and AMP deaminase, leading to an increase in intracellular and extracellular adenosine concentrations. nih.govnih.gov Adenosine is a potent anti-inflammatory mediator, and its increased levels are thought to contribute significantly to the anti-inflammatory effects of methotrexate. patsnap.com The polyglutamated forms of methotrexate exhibit a greater binding affinity for ATIC compared to the parent drug. nih.gov

Methylenetetrahydrofolate Reductase (MTHFR)

While methotrexate does not directly inhibit methylenetetrahydrofolate reductase (MTHFR), this enzyme plays a significant role in folate metabolism and can influence the efficacy and toxicity of methotrexate therapy. nih.gov MTHFR is a key enzyme in the folate cycle, catalyzing the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. frontiersin.orgnih.gov This reaction is crucial for the regulation of intracellular folate pools and is essential for the processes of DNA synthesis and methylation. nih.gov

Genetic polymorphisms in the MTHFR gene, such as the C677T and A1298C variants, can lead to reduced enzyme activity. nih.govnih.gov Individuals with these polymorphisms may have altered folate metabolism, which can impact the cellular response to methotrexate. nih.gov For instance, reduced MTHFR activity can lead to an accumulation of 5,10-methylenetetrahydrofolate and a depletion of 5-methyltetrahydrofolate, which may enhance the antifolate effects of methotrexate and potentially increase the risk of toxicity. nih.gov Studies have shown associations between MTHFR polymorphisms and increased risk of methotrexate-induced toxicities, such as liver damage and mucosal inflammation. frontiersin.orgnih.gov

| MTHFR Polymorphism | Effect on Enzyme Activity | Potential Clinical Implication with Methotrexate Therapy |

|---|---|---|

| C677T (rs1801133) | Reduced | Increased risk of liver toxicity and mucosal damage nih.gov |

| A1298C (rs1801131) | Reduced | May influence methotrexate metabolism and toxicity nih.gov |

Amido Phosphoribosyltransferase

This compound also exerts an inhibitory effect on amido phosphoribosyltransferase (ATase), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT). nih.govnih.gov This enzyme catalyzes the first committed step in the de novo purine biosynthesis pathway, the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine. wikipedia.org By inhibiting this crucial initial step, methotrexate effectively curtails the entire purine synthesis cascade, leading to a depletion of the purine nucleotides necessary for DNA and RNA synthesis. nih.gov This inhibition contributes to the antiproliferative effects of the drug. nih.gov

Intracellular Polyglutamylation of this compound:

The therapeutic efficacy of this compound is significantly enhanced through its intracellular conversion to methotrexate polyglutamates (MTX-PGs). tandfonline.com This process involves the sequential addition of glutamate residues to the parent drug molecule. mdpi.com

Role of Folylpolyglutamate Synthetase (FPGS)

The conversion of methotrexate to its polyglutamated forms is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). nih.govoup.com FPGS facilitates the addition of several glutamate moieties to methotrexate, forming a series of MTX-PGs with varying chain lengths (typically MTX-PG2 to MTX-PG7). plos.orgnih.gov The activity of FPGS is a critical determinant of intracellular methotrexate accumulation and retention. nih.govsemanticscholar.org Low FPGS activity has been associated with reduced polyglutamylation and, consequently, resistance to methotrexate therapy. nih.govbmj.com Conversely, higher FPGS activity leads to greater accumulation of MTX-PGs, enhancing the drug's therapeutic effect. mdpi.com

Influence on Intracellular Retention and Enhanced Enzyme Inhibition

Polyglutamylation significantly prolongs the intracellular half-life of methotrexate. tandfonline.comaacrjournals.org While the parent methotrexate molecule can be readily transported out of the cell, the longer-chain MTX-PGs are poor substrates for cellular efflux pumps. oup.com This increased intracellular retention ensures a sustained inhibition of target enzymes. semanticscholar.orgjci.org

Furthermore, MTX-PGs are more potent inhibitors of key enzymes in the folate pathway, including DHFR and ATIC, compared to methotrexate itself. nih.govaacrjournals.org The addition of glutamate residues increases the binding affinity of the molecule to these enzymes, leading to more profound and sustained inhibition of purine and pyrimidine synthesis. aacrjournals.orgnih.gov Studies have shown a correlation between higher concentrations of long-chain MTX-PGs (MTX-PG3 and longer) and improved clinical efficacy. nih.govnih.govamsterdamumc.nl

| Methotrexate Form | Intracellular Retention | Enzyme Inhibition Potency |

|---|---|---|

| Methotrexate (Monoglutamate) | Low | Standard |

| Methotrexate Polyglutamates (MTX-PGs) | High | Enhanced |

Reversal of Polyglutamylation by Gamma-Glutamyl Hydrolase (GGH)

The process of polyglutamylation is reversible and is counteracted by the enzyme gamma-glutamyl hydrolase (GGH). nih.govaacrjournals.org GGH is a lysosomal enzyme that cleaves the terminal glutamate residues from MTX-PGs, converting them back to shorter-chain forms and ultimately to the parent methotrexate molecule. nih.govnih.govuniprot.org This deconjugation process facilitates the efflux of methotrexate from the cell, thereby reducing its intracellular concentration and therapeutic effect. aacrjournals.orgnih.gov

The balance between the activities of FPGS and GGH is a critical determinant of the steady-state levels of intracellular MTX-PGs. aacrjournals.orgnih.gov An increased ratio of GGH to FPGS activity can lead to lower accumulation of long-chain MTX-PGs and is a recognized mechanism of methotrexate resistance. aacrjournals.orgnih.gov Overexpression of GGH has been associated with decreased intracellular MTX-PG levels and reduced cytotoxicity. nih.govuni.luresearchgate.net

Adenosine Pathway Modulation by this compound:

The anti-inflammatory effects of this compound are significantly mediated through its influence on the adenosine pathway. hopkinsarthritis.orgclinexprheumatol.org This mechanism involves an increase in the extracellular concentration of adenosine, a potent endogenous anti-inflammatory agent. researchgate.netnih.gov

This compound enhances extracellular adenosine levels through a multi-step intracellular process. Once transported into the cell, it is converted to methotrexate polyglutamates. researchgate.net These polyglutamated forms of methotrexate inhibit the enzyme 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase. clinexprheumatol.orgresearchgate.net This inhibition leads to the intracellular accumulation of AICAR. researchgate.netnih.gov

The accumulated AICAR, in turn, competitively inhibits AMP deaminase, an enzyme that converts AMP to inosine monophosphate. clinexprheumatol.orgnih.gov This inhibition results in an increased intracellular concentration of AMP, which is then released into the extracellular space. clinexprheumatol.org Extracellularly, the enzyme ecto-5'-nucleotidase (CD73) converts the released AMP into adenosine. clinexprheumatol.orgnih.gov Furthermore, methotrexate has been shown to inhibit adenosine deaminase, the enzyme responsible for breaking down adenosine into inosine, thereby contributing to the accumulation of extracellular adenosine. nih.govresearchgate.net

Table 1: Key Enzymes and Molecules in Methotrexate-Mediated Adenosine Release

| Molecule/Enzyme | Role in Adenosine Pathway | Effect of this compound |

| AICAR Transformylase | Involved in de novo purine biosynthesis. | Inhibited by methotrexate polyglutamates. clinexprheumatol.org |

| AICAR | Intermediate in purine biosynthesis. | Intracellular accumulation. researchgate.netnih.gov |

| AMP Deaminase | Converts AMP to IMP. | Competitively inhibited by AICAR. clinexprheumatol.orgnih.gov |

| AMP | Precursor to adenosine. | Increased intracellular levels and extracellular release. clinexprheumatol.org |

| Ecto-5'-nucleotidase (CD73) | Converts extracellular AMP to adenosine. | Crucial for methotrexate-induced adenosine production. nih.gov |

| Adenosine Deaminase | Degrades adenosine to inosine. | Inhibited, leading to increased adenosine levels. nih.govresearchgate.net |

The anti-inflammatory actions of the increased extracellular adenosine are mediated through its interaction with specific G-protein coupled adenosine receptors on the surface of various immune cells. researchgate.net The primary receptors involved in these anti-inflammatory effects are the A2A and A3 adenosine receptors. nih.govelifesciences.orgnih.gov Activation of the A2A receptor, in particular, is a significant contributor to the suppression of inflammation by methotrexate. nih.gov

Studies have shown that in certain inflammatory models, the anti-inflammatory effects of methotrexate are abolished in mice lacking the A2A receptor. nih.gov The A2B receptor has also been implicated in mediating some of the effects of adenosine. nih.gov Upon binding to these receptors, a cascade of intracellular signaling events is initiated, which ultimately leads to a dampening of the inflammatory response. For instance, A2A receptor signaling can inhibit the production of pro-inflammatory mediators and suppress the functions of neutrophils, macrophages, and lymphocytes. clinexprheumatol.orgnih.gov

The stimulation of adenosine receptors by the increased levels of adenosine results in a broad range of immunomodulatory effects. Adenosine, acting through its receptors, can suppress the inflammatory functions of neutrophils, macrophage/monocytes, dendritic cells, and lymphocytes. clinexprheumatol.org

Specifically, adenosine has been shown to:

Inhibit superoxide (B77818) anion generation in neutrophils. nih.gov

Reduce the adhesion and recruitment of neutrophils to inflammatory sites. nih.gov

Promote the transition of macrophages to an anti-inflammatory phenotype. nih.gov

Inhibit T-cell activation. researchgate.net

These effects collectively contribute to the resolution of inflammation and the modulation of the immune response observed with this compound therapy.

Modulation of Inflammatory and Immune Cellular Processes:

Beyond the adenosine pathway, this compound directly and indirectly influences various cellular processes central to inflammation and immunity.

This compound has been demonstrated to modulate the production of various cytokines. It can suppress the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β. nih.govnih.govdovepress.com The suppression of TNF-α activity may be partly related to the release of adenosine and the subsequent inhibition of nuclear factor-κB (NF-κB) activation. nih.gov

Conversely, methotrexate treatment has been associated with an increase in the number of T-cells expressing the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov This shift in the cytokine balance from a pro-inflammatory to a more anti-inflammatory profile is a key aspect of its therapeutic effect.

Table 2: Effects of this compound on Key Cytokines

| Cytokine | Type | Effect of this compound | Reference |

| TNF-α | Pro-inflammatory | Suppression of activity. | nih.gov |

| IL-6 | Pro-inflammatory | Suppression of production. | nih.gov |

| IL-1β | Pro-inflammatory | Inhibition of production. | bohrium.com |

| IL-10 | Anti-inflammatory | Increased expression in T-cells. | nih.gov |

| IFN-γ | Pro-inflammatory | Inhibition of production. | bohrium.com |

| IL-4 | Anti-inflammatory | Inhibition of production. | bohrium.com |

This compound can induce the generation of reactive oxygen species (ROS), which plays a role in its immunosuppressive effects. nih.govnih.gov The production of ROS by methotrexate is important for inducing growth arrest (cytostasis) in monocytes and cell death (apoptosis) in activated T-cells. nih.govnih.gov This increased oxidative stress is thought to be a significant mechanism contributing to its therapeutic efficacy. nih.gov

Furthermore, methotrexate has been shown to induce apoptosis in activated T-lymphocytes, which are often hyperproliferative in inflammatory conditions. nih.govfrontiersin.orgkyushu-u.ac.jp The susceptibility of activated T-cells to methotrexate-induced apoptosis may be a crucial factor in its beneficial effects in T-cell-mediated inflammatory diseases. nih.gov The induction of apoptosis is mediated, at least in part, by the activation of the Jun N-terminal kinase (JNK) signaling pathway. nih.govjhrlmc.com

Suppression of High Mobility Group Box 1 (HMGB1) Alarmin

Methotrexate has been identified as a direct binding protein for the High Mobility Group Box 1 (HMGB1) protein, a critical alarmin involved in inflammation. nih.govplos.orgelsevierpure.com Studies have demonstrated that methotrexate can directly interact with HMGB1, and this binding has significant anti-inflammatory consequences. nih.govelsevierpure.com

A T7 phage display screen identified that methotrexate binds to a region of HMGB1 spanning from potassium-86 to valine-175. nih.govplos.org Further characterization using surface plasmon resonance (SPR) analysis revealed two independent binding sites with dissociation constants (KD) of 0.50 ± 0.03 µM and 0.24 ± 0.01 µM. elsevierpure.com

Crucially, this interaction impedes the association between HMGB1 and its receptor, the Receptor for Advanced Glycation Endproducts (RAGE). nih.govplos.org By binding to the RAGE-binding region within HMGB1, methotrexate effectively inhibits the HMGB1/RAGE signaling axis at both molecular and cellular levels. nih.govplos.orgelsevierpure.com This inhibitory action has been shown to suppress the release of tumor necrosis factor-alpha (TNF-α) and reduce the mitogenic activity in murine macrophage-like cells (RAW 264.7) that is typically elicited by RAGE stimulation. nih.govplos.org

Furthermore, in clinical settings, studies on synovial tissues from rheumatoid arthritis (RA) patients have shown that treatment with methotrexate for at least six months leads to a reduction in HMGB1 expression. nih.gov Downregulation of HMGB1 in these tissues is associated with a decrease in the expression of matrix metalloproteinase-2 (MMP-2) and MMP-13, suggesting that by suppressing HMGB1, methotrexate may slow the progression of RA. nih.gov

Table 1: Interaction between Methotrexate and HMGB1

| Parameter | Finding | Source |

|---|---|---|

| Binding Target | High Mobility Group Box 1 (HMGB1) protein | nih.govplos.orgelsevierpure.com |

| Binding Region | K86-V175 of HMGB1 | nih.govplos.org |

| Binding Affinity (KD) | Site 1: 0.50 ± 0.03 µM; Site 2: 0.24 ± 0.01 µM | elsevierpure.com |

| Primary Mechanism | Inhibition of HMGB1/RAGE interaction | nih.govplos.org |

| Cellular Effect | Inhibition of TNF-α release and mitogenic activity in macrophages | plos.orgelsevierpure.com |

| Clinical Observation (RA) | Reduced HMGB1 expression in synovial tissue after treatment | nih.gov |

Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production and Related Enzymes (e.g., mPGES-1, COX-2)

Methotrexate exerts anti-inflammatory effects by modulating the production of prostaglandins, key mediators of inflammation. Specifically, it has been shown to inhibit the production of Prostaglandin E2 (PGE2). In studies using cultured human rheumatoid synoviocytes, methotrexate decreased interleukin-1 beta (IL-1β) induced PGE2 production in a dose-dependent manner. nih.gov This inhibitory effect on PGE2 release is considered a component of its anti-inflammatory action. nih.gov

The mechanism behind this inhibition appears to be complex. While methotrexate effectively reduces PGE2 production, it does not seem to affect the mRNA expression of the key enzymes in prostaglandin synthesis, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), in IL-1β stimulated synoviocytes. nih.gov However, other research conducted on whole blood from rheumatoid arthritis patients treated with methotrexate revealed a preferential inhibition of COX-2 activity. nih.govdocumentsdelivered.com Assays showed that PGE2 production in lipopolysaccharide (LPS)-stimulated whole blood from patients on methotrexate (10.11 +/- 2.42 ng/ml) was significantly lower than in blood from normal donors (37.7 +/- 4.36 ng/ml). nih.govdocumentsdelivered.com Interestingly, in vitro assays showed no direct action of methotrexate on the activity of either COX enzyme. nih.govdocumentsdelivered.com This suggests that the anti-inflammatory action of low-dose methotrexate is partly mediated by a serum factor induced by the drug or one of its metabolites, which then preferentially inhibits COX-2 activity. nih.govdocumentsdelivered.comresearchgate.net

In a different preclinical model, the intraperitoneal administration of methotrexate in rats was found to significantly increase jejunal PGE2 formation, which may play a role in certain side effects. nih.gov This highlights the context-dependent effects of the compound on prostaglandin synthesis.

Reduction of Synovial Metalloproteinase (MMP) Production and Stimulation of their Inhibitors (TIMPs)

Methotrexate therapy influences the balance between matrix metalloproteinases (MMPs), enzymes responsible for extracellular matrix degradation, and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs). In a prospective study involving synovial biopsies from arthritis patients, methotrexate treatment for 3-4 months resulted in a significant decrease in synovial collagenase (a type of MMP) gene expression. nih.gov However, the gene expression levels of TIMP-1 and stromelysin (another MMP) were not altered by the therapy, suggesting a selective effect. nih.gov The study concluded that this is likely an indirect effect resulting from changes in the synovial cytokine environment rather than a direct action on gene expression. nih.gov

Conversely, another study found that peripheral blood mononuclear cells (PBMNCs) from RA patients who responded well to methotrexate treatment exhibited a significantly enhanced ex vivo production of TIMP-1. nih.gov This increased TIMP-1 secretion was associated with an enhanced synthesis of interleukin-6 (IL-6). nih.gov In contrast, PBMNCs from patients who did not respond to the therapy showed a marked reduction in both TIMP-1 and IL-6 secretion. nih.gov

In a preclinical model of sepsis-associated lung damage, methotrexate treatment was able to reduce the MMP-2/TIMP-2 ratio, demonstrating a regulatory effect on tissue remodeling processes. mdpi.com In the SCID mouse model for human RA, treatment with methotrexate also significantly ameliorated cartilage destruction and reduced the invasion of synovial fibroblasts into cartilage. researchgate.net

Table 2: Effect of Methotrexate on MMPs and TIMPs

| Molecule | Effect | Study Context | Source |

|---|---|---|---|

| Collagenase (MMP) | Decreased gene expression | Synovial biopsies from arthritis patients | nih.gov |

| Stromelysin (MMP) | No change in gene expression | Synovial biopsies from arthritis patients | nih.gov |

| TIMP-1 | No change in gene expression | Synovial biopsies from arthritis patients | nih.gov |

| TIMP-1 | Enhanced ex vivo production | PBMNCs from RA patient responders | nih.gov |

| MMP-2/TIMP-2 Ratio | Reduced | Preclinical sepsis model | mdpi.com |

Immunoregulatory Effects on Lymphocytes (T-cell proliferation, B-cell function) and Macrophages (activation) in Preclinical Models

Methotrexate profoundly impacts the function of key immune cells, including lymphocytes and macrophages.

B-Cells: Methotrexate directly affects the B-cell compartment. researchgate.netnih.gov Therapy with methotrexate is associated with a significant decrease in the number of circulating transitional B-cells, which are early-stage B-cells. researchgate.netnih.gov It also leads to lower serum immunoglobulin levels in patients. nih.gov In murine B-cell maturation models, methotrexate was shown to reduce the number of antibody-forming cells and IgM production. nih.gov This suppression of humoral immunity is thought to be primarily due to the impairment of purine biosynthesis. nih.gov

Macrophages: Methotrexate modulates macrophage activation and function. In preclinical rat models, a single high dose of methotrexate was shown to impair the accumulation of macrophages at sites of tissue injury and reduce the number of resident alveolar macrophages. northwestern.edu However, in vitro phagocytic activity was not impaired in the remaining macrophages. northwestern.edu Other studies have found that methotrexate can reprogram macrophages towards a state of tolerance to lipopolysaccharide (LPS). nih.gov It also has the potential to attenuate the proinflammatory responses of macrophages. dovepress.com In some contexts, methotrexate treatment can lead to a shift from the pro-inflammatory M1 macrophage phenotype to the anti-inflammatory M2 phenotype, which is involved in tissue repair. biorxiv.org

Inhibition of the Jak-STAT Pathway

A significant mechanism underlying the anti-inflammatory and immunosuppressive effects of low-dose methotrexate is the suppression of the Janus kinase-signal transducer and activator of transcription (Jak-STAT) pathway. h1.conih.govnih.gov This pathway is crucial for transducing signals from multiple pro-inflammatory cytokines. h1.conih.govplos.org

Studies using various cell models have identified methotrexate as a potent suppressor of STAT activation. h1.conih.govplos.orgplos.org In human Hodgkin lymphoma cells, which have a constitutively active Jak-STAT pathway, methotrexate was shown to reduce the phosphorylation of JAK1 and JAK2 at high concentrations. plos.orgplos.org It also reduced the phosphorylation of STAT1, STAT3, and STAT5. plos.org

Furthermore, in human erythroleukemia (HEL) cells, which carry the activating JAK2 V617F mutation, methotrexate significantly reduces the phosphorylation of STAT5 and STAT3 at most drug concentrations. nih.govplos.org This suppression of Jak-STAT signaling by methotrexate is comparable to the effects of the JAK1/2 inhibitor ruxolitinib (B1666119) and occurs independently of its effects on dihydrofolate reductase (DHFR). h1.conih.gov This inhibition of a central inflammatory signaling pathway is likely a principal mechanism for the anti-inflammatory and immunosuppressive action of low-dose methotrexate. h1.conih.govnih.gov

Table 3: Methotrexate Inhibition of Jak-STAT Pathway Components

| Cell Line | Pathway Component | Effect | Source |

|---|---|---|---|

| Human HDLM-2 | ppJAK1, ppJAK2 | Reduced at high concentrations | plos.org |

| Human HDLM-2 | pSTAT1, pSTAT3, pSTAT5 | Reduced | plos.org |

| Human HEL (JAK2 V617F) | pSTAT5, pSTAT3 | Significantly reduced | nih.govplos.org |

| Drosophila Kc167 | STAT-dependent transcription | Suppressed | plos.org |

Epigenetic Modulation Studies

Impact on DNA Methylation Processes

Methotrexate can exert its therapeutic effects by modulating epigenetic processes, specifically DNA methylation. manchester.ac.uk As an antifolate, methotrexate can affect one-carbon metabolism, which is essential for providing the methyl groups required for DNA methylation. frontiersin.org

Studies have shown that methotrexate treatment can alter the DNA methylation landscape in immune cells. In patients with juvenile idiopathic arthritis, the DNA methylation profile of CD4+ T cells was significantly different in those receiving methotrexate compared to those who were not, suggesting that a regulatory mechanism of the drug includes the modulation of DNA methylation in these cells. frontiersin.org

A key finding is the ability of methotrexate to restore the function of regulatory T-cells (Treg cells) in rheumatoid arthritis patients. nih.gov This restoration of suppressive function is associated with a significant reduction in the methylation of the FOXP3 upstream enhancer. nih.gov This demethylation leads to increased expression of the FoxP3 protein, a critical transcription factor for Treg function, and subsequently, increased expression of CTLA-4. nih.gov

Furthermore, differential DNA methylation patterns have been investigated as potential biomarkers for predicting patient response to methotrexate. nih.govcreakyjoints.org Studies have identified specific CpG sites where methylation changes at 4 weeks post-treatment are associated with clinical response by 6 months. nih.gov Lower levels of global DNA methylation at baseline have also been associated with a better response to methotrexate, suggesting that pre-existing epigenetic patterns could influence therapeutic outcomes. nih.govcreakyjoints.org

Potential Effects on Histone Modification

Emerging research indicates that the therapeutic effects of methotrexate may extend beyond its well-established role as a dihydrofolate reductase inhibitor and involve the epigenetic modulation of gene expression through alterations in histone modifications. These modifications, including acetylation and methylation, are critical for regulating chromatin structure and gene accessibility. Evidence suggests that methotrexate can influence these processes, thereby affecting various cellular functions.

One of the notable epigenetic functions of methotrexate is its ability to inhibit histone deacetylase (HDAC) activity. nih.gov Structurally, methotrexate shares similarities with some HDAC inhibitors (HDACi), and molecular modeling has shown that it can dock into the active site of HDACs. nih.govaacrjournals.org This inhibition of HDAC activity by methotrexate leads to an increase in the global acetylation of histones, particularly histone H3. nih.govaacrjournals.org By preventing the removal of acetyl groups from histone proteins, methotrexate promotes a more open chromatin structure, which can lead to the reactivation of tumor suppressor genes. nih.gov Specifically, studies have demonstrated that methotrexate can inhibit the activity of immunoprecipitated HDAC1 and HDAC2 without affecting their protein levels. nih.gov

In addition to its impact on histone acetylation, methotrexate has also been shown to influence histone methylation, another key epigenetic marker. In a study on methionine-addicted osteosarcoma cells, treatment with methotrexate resulted in a significant increase in the levels of histone H3 lysine (B10760008) 9 trimethylation (H3K9me3) and histone H3 lysine 27 trimethylation (H3K27me3). nih.gov These specific histone marks are generally associated with gene repression and condensed chromatin. The modulation of these methylation markers by methotrexate was linked to the arrest of cell proliferation in these cancer cells. nih.gov

The epigenetic effects of methotrexate are not limited to cancer cells. In the context of rheumatoid arthritis, methotrexate treatment has been associated with changes in DNA methylation patterns, which are often intertwined with histone modifications in regulating gene expression. nih.govfrontiersin.org While the direct interplay between methotrexate-induced DNA methylation changes and histone modifications in autoimmune diseases is an area of ongoing research, it highlights the broader epigenetic impact of the compound.

The following table summarizes key research findings on the effects of methotrexate on histone modification:

| Study Focus | Cell Type(s) | Histone Modification Affected | Observed Effect | Reference(s) |

| HDAC Inhibition | Human cancer cells | Global histone H3 acetylation | Increased acetylation | nih.gov |

| HDAC Inhibition | Human cancer cells | - | Inhibition of HDAC1/2 activity | nih.gov |

| Histone Methylation | Methionine-addicted osteosarcoma cells | H3K9me3 and H3K27me3 | Increased methylation | nih.gov |

These findings underscore a novel aspect of methotrexate's mechanism of action, suggesting that its therapeutic efficacy in various diseases may be partly attributable to its ability to remodel the epigenetic landscape of cells.

Iii. Cellular Transport and Intracellular Disposition Research of Methotrexate Dihydrate

Membrane Transporters for Methotrexate (B535133) Dihydrate Uptake:

The entry of methotrexate dihydrate into cells is primarily facilitated by three distinct transport systems: the Reduced Folate Carrier 1 (RFC1), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptors (FRs). These transporters differ in their mechanisms, substrate affinities, and optimal pH conditions, playing varied roles in the uptake of this compound in different tissues and cellular environments.

Reduced Folate Carrier 1 (RFC1/SLC19A1)

The Reduced Folate Carrier 1, encoded by the SLC19A1 gene, is a major transport system for folates and antifolates like methotrexate in mammalian cells. nih.govnih.gov It functions as a bidirectional anion exchanger, operating optimally at a neutral pH of 7.4. plos.org RFC1 is ubiquitously expressed in human tissues and is considered the primary route of methotrexate uptake into cancer cells at physiological pH. nih.govnih.gov The transporter exhibits a higher affinity for reduced folates and methotrexate compared to folic acid. core.ac.uk Studies have shown that the transport of methotrexate via RFC1 is a saturable process. In some cell lines, two components of methotrexate uptake by RFC-1 have been observed: a high-affinity component likely representing intracellular protein binding and a low-affinity component reflecting the saturation of the transporter itself. researchgate.net The affinity of methotrexate for RFC1 has been reported with a dissociation constant (K D) of approximately 4.3 μM. nih.gov

Proton-Coupled Folate Transporter (PCFT)

The Proton-Coupled Folate Transporter (PCFT), encoded by the SLC46A1 gene, is another key player in the cellular uptake of this compound. researchgate.net Unlike RFC1, PCFT is a proton-coupled symporter that functions optimally in acidic environments, with a pH optimum of around 5.5. researchgate.netresearchgate.net This pH dependency makes PCFT particularly important for the intestinal absorption of dietary folates and methotrexate, where the microenvironment of the proximal small intestine is acidic. nih.gov Furthermore, the acidic microenvironment often found in solid tumors enhances PCFT activity, making it a potential target for selective drug delivery. nih.gov Methotrexate is a good substrate for PCFT, and its transport via this carrier is electrogenic. researchgate.netnih.gov The influx kinetics for most folates and antifolates via PCFT are in the range of 0.5 to 3 μM at pH 5.5. researchgate.net

Folate Receptors (FRs) / Folate Binding Proteins (α, β)

Folate Receptors (FRs) are high-affinity folate-binding proteins anchored to the cell membrane by a glycosylphosphatidylinositol (GPI) anchor. aacrjournals.org They mediate the cellular uptake of folates and antifolates through a process of receptor-mediated endocytosis. aacrjournals.orgdrugbank.com There are two main isoforms, FRα and FRβ, which share a high degree of sequence identity. core.ac.ukaacrjournals.org FRs exhibit a much higher affinity for folic acid (K d ≈ 1-10 nM) than for methotrexate (K d ≈ 10-300 nM). core.ac.uknih.gov While RFC1 is the primary route of methotrexate transport, FRs can become a significant pathway in certain cancer cells that overexpress these receptors. core.ac.uk FRα is frequently overexpressed in various carcinomas, while FRβ is found on activated macrophages. nih.govaacrjournals.org The lower affinity of methotrexate for FRs compared to folic acid is a critical factor in its transport dynamics via this pathway. aacrjournals.org

| Transporter | Gene | Mechanism | Optimal pH | Methotrexate Affinity (K d /K m ) |

| Reduced Folate Carrier 1 (RFC1) | SLC19A1 | Bidirectional Anion Exchange | 7.4 | ~4.3 μM (K D ) |

| Proton-Coupled Folate Transporter (PCFT) | SLC46A1 | Proton-Coupled Symport | ~5.5 | 0.5 - 3 μM (K m ) |

| Folate Receptors (FRα, FRβ) | - | Receptor-Mediated Endocytosis | Neutral | 10 - 300 nM (K d ) |

Efflux Mechanisms of this compound:

The intracellular concentration of this compound is also regulated by active efflux mechanisms, which pump the drug out of the cell. This process is primarily mediated by members of the ATP-Binding Cassette (ABC) superfamily of transporters, including the Multidrug Resistance-Associated Proteins (MRPs). These efflux pumps play a significant role in methotrexate resistance.

ATP-Binding Cassette (ABC) Transporters (e.g., ABCB1, ABCC1-5, ABCG1)

Several members of the ABC transporter family have been implicated in the efflux of methotrexate.

ABCB1 (P-glycoprotein): This transporter is known to be involved in the efflux of a wide range of xenobiotics. Polymorphisms in the ABCB1 gene can influence P-glycoprotein expression and function, potentially affecting methotrexate efflux and contributing to interindividual differences in drug response and toxicity. tandfonline.comekb.eg

ABCC1, ABCC2, ABCC3, ABCC4, and ABCC5 (MRP1-5): These transporters are well-documented to actively transport methotrexate out of cells. researchgate.netoup.com The transport is ATP-dependent. drugbank.com Notably, these transporters primarily efflux the monoglutamate form of methotrexate, while the polyglutamated forms are poor substrates, leading to their intracellular retention. aacrjournals.orgdrugbank.com ABCC4, for instance, transports methotrexate with a low affinity (K m of 0.22 ± 0.01 mM) but high capacity (V max of 0.24 ± 0.05 nmol/mg/min). aacrjournals.org

ABCG1: Recent studies have identified ABCG1 as a transporter that accelerates methotrexate efflux. nih.gov Upregulation of ABCG1 has been associated with methotrexate resistance in acute lymphoblastic leukemia cells by reducing the intracellular accumulation of both methotrexate and its polyglutamated metabolites. nih.govdntb.gov.ua

Multidrug Resistance-Associated Proteins (MRP)

The Multidrug Resistance-Associated Proteins (MRPs) are a subfamily of the ABC transporters that play a crucial role in the efflux of methotrexate. MRP1, MRP2, MRP3, and MRP4 have all been shown to be components of the energy-dependent efflux system for methotrexate. aacrjournals.orgoup.com These transporters exhibit a preference for the monoglutamate form of methotrexate, and the addition of even a single glutamate (B1630785) residue significantly diminishes transport. aacrjournals.orgdrugbank.com This selectivity for the parent compound is a key factor in the intracellular accumulation of active methotrexate polyglutamates. The transport of methotrexate by MRPs is a low-affinity, high-capacity process. aacrjournals.orgdrugbank.com For example, MRP3 transports methotrexate, and this transport is abolished by polyglutamylation. drugbank.comaacrjournals.org

| Efflux Pump | Gene Family | Specific Transporters | Role in this compound Transport |

| ABC Transporters | ATP-Binding Cassette | ABCB1, ABCC1-5, ABCG1 | Active efflux of monoglutamated methotrexate, contributing to drug resistance. |

| Multidrug Resistance-Associated Proteins (MRP) | ATP-Binding Cassette (ABCC subfamily) | MRP1, MRP2, MRP3, MRP4, MRP5 | ATP-dependent efflux of methotrexate monoglutamate, with transport being significantly reduced upon polyglutamylation. |

Intracellular Metabolic Fate in Research Models:

Within the cell, this compound undergoes metabolic transformation into several derivatives. Key among these are 7-hydroxymethotrexate and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA). Research into these metabolic pathways provides insight into the compound's intracellular activity and disposition.

The primary pathway for the formation of 7-hydroxymethotrexate (7-OH-MTX) from methotrexate is through hepatic metabolism. nih.gov In hepatocytes, the enzyme aldehyde oxidase is responsible for the conversion of methotrexate to 7-OH-MTX. nih.gov This metabolite is less water-soluble than its parent compound. pfizermedical.com

Research using cultured rat hepatic parenchymal cells has demonstrated that the production of 7-OH-MTX is dependent on both the concentration of extracellular methotrexate and the duration of exposure. nih.gov In these models, the formation of 7-OH-MTX increased as the extracellular methotrexate concentration was raised from 1 to 50 microM over a 24-hour period. nih.gov Notably, the majority of the 7-OH-MTX produced was found in the culture medium rather than accumulated within the cells. nih.gov At a high concentration of 50 microM methotrexate, 7-OH-MTX constituted 7% of the total extracellular methotrexate. nih.gov

Further studies in these rat hepatocytes showed that 7-OH-MTX can be polyglutamated, a process that adds glutamate residues to the molecule, which is a key step in the intracellular retention and activity of methotrexate itself. nih.govnih.gov However, in normal hepatic cells, this process appeared limited, with 7-hydroxymethotrexate diglutamate being formed and accumulated intracellularly, but longer-chain polyglutamates were not observed. nih.gov In contrast, a hepatoma cell line, while having a very limited ability to produce 7-OH-MTX from methotrexate, was efficient at polyglutamylating exogenously supplied 7-OH-MTX into derivatives with three to five glutamate residues. nih.govresearchgate.net

In human liver cytosol, both aldehyde oxidase and xanthine (B1682287) oxidase have been implicated in the catalysis of 7-OH-MTX formation. nih.gov The variability in the rate of this metabolic conversion among individuals suggests possible phenotypic differences in enzyme activity. nih.gov

| Research Model | Key Enzyme(s) | Significant Findings | Reference |

|---|---|---|---|

| Cultured Rat Hepatic Parenchymal Cells | Not specified, but hepatic | Formation of 7-OH-MTX increases with methotrexate concentration (1-50 microM) and time. At 50 microM methotrexate, 7% of the extracellular total was 7-OH-MTX. Forms diglutamate derivatives intracellularly. | nih.gov |

| Human Liver Cytosol | Aldehyde Oxidase, Xanthine Oxidase | Both enzymes catalyze the formation of 7-OH-MTX. | nih.gov |

| Rat Hepatoma Cell Line | Not specified | Limited capacity to form 7-OH-MTX, but readily polyglutamylates it to tri- through pentaglutamate derivatives. | nih.gov |

The metabolite 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA) is a cleavage product of methotrexate. nih.gov This conversion involves the hydrolysis of the glutamate moiety from the methotrexate molecule. researchgate.net While this process can occur metabolically within the body, much of the research on DAMPA formation comes from studies involving the therapeutic use of the recombinant bacterial enzyme glucarpidase (also known as carboxypeptidase-G2). researchgate.netnih.govresearchgate.net This enzyme is used clinically to rapidly convert extracellular methotrexate into DAMPA and glutamate, particularly in cases of methotrexate-induced renal dysfunction. nih.govnih.gov

In research settings, the administration of glucarpidase results in the conversion of over 98% of plasma methotrexate to DAMPA. nih.govresearchgate.net Studies in nonhuman primates (rhesus monkeys) were conducted to understand the pharmacokinetics of DAMPA itself. nih.gov In this model, DAMPA was found to be cleared from the plasma rapidly, with a mean terminal half-life of 51 minutes. nih.govmedchemexpress.com This rapid elimination is attributed to significant metabolism, as only 46% of the administered DAMPA was excreted unchanged in the urine. nih.gov

The primary metabolic pathways for DAMPA in this primate model were identified as hydroxylation and glucuronidation, leading to the formation of hydroxy-DAMPA, DAMPA-glucuronide, and hydroxy-DAMPA-glucuronide in both plasma and urine. nih.gov These same metabolites were also identified in plasma from human patients who had received glucarpidase. nih.gov

Further research in cell culture models, specifically the Molt-4 human leukemic cell line, assessed the cytotoxic potential of DAMPA. nih.gov At concentrations up to 100 microM, DAMPA was found to be non-cytotoxic and did not interfere with the cytotoxic effects of the parent compound, methotrexate. nih.govmedchemexpress.com The formation of DAMPA has also been suggested to occur via metabolism by enteric cells. researchgate.net Quantitative assessment of urinary excretion in human patients has suggested that a major portion of DAMPA is derived from the metabolism of methotrexate, beyond any amount present as an impurity in the drug preparation. nih.gov

| Research Model | Conversion Method / Enzyme | Significant Findings | Reference |

|---|---|---|---|

| Nonhuman Primates (Rhesus Monkeys) | Exogenous administration of DAMPA | DAMPA has a mean terminal half-life of 51 minutes. It is metabolized to hydroxy-DAMPA and glucuronide conjugates. 46% is excreted unchanged in urine. | nih.gov |

| Molt-4 Human Leukemic Cell Line | In vitro exposure to DAMPA | DAMPA is not cytotoxic at concentrations up to 100 microM and does not alter methotrexate's cytotoxicity. | nih.govmedchemexpress.com |

| Human Patients | Metabolism / Glucarpidase (Carboxypeptidase-G2) | Urinary excretion data suggests DAMPA is a major metabolic product of methotrexate in humans. Glucarpidase converts >98% of plasma methotrexate to DAMPA. | nih.govnih.gov |

Iv. Mechanisms of Resistance to Methotrexate Dihydrate

Alterations in Cellular Uptake and Retention:

The intracellular concentration of Methotrexate (B535133) dihydrate is a critical determinant of its therapeutic effect. This concentration is governed by a balance between influx, efflux, and intracellular retention mechanisms. Resistance frequently arises from disruptions in this balance.

The primary transporter for Methotrexate dihydrate into mammalian cells is the reduced folate carrier (RFC), encoded by the RFC1 gene (also known as SLC19A1). e-crt.orgnih.govunc.edu Impaired function of this carrier is a common mechanism of resistance. aacrjournals.orgnih.gov A decrease in the uptake of the drug can prevent it from reaching a sufficient intracellular concentration to inhibit its target enzyme effectively. nih.gov

This impairment can result from several alterations:

Decreased Expression: Studies have documented reduced RFC1 mRNA expression in resistant cells. In an analysis of osteosarcoma biopsy samples, decreased RFC expression was observed in 65% of cases, suggesting it is a significant mechanism of intrinsic resistance in this cancer type. aacrjournals.org

Gene Silencing: In methotrexate-resistant leukemia cells, a more than tenfold decrease in RFC-mediated drug uptake was linked to the transcriptional silencing of the RFC1 gene. ashpublications.org

Inactivating Mutations: While mutations that inactivate the RFC protein are a frequent cause of resistance in laboratory cell lines, their clinical relevance in some cancers may be less common. nih.gov A comprehensive screening of 246 pediatric leukemia specimens found that only 1.2% of samples had alterations in the RFC1 gene, suggesting inactivating mutations are not a major factor in childhood leukemia resistance. nih.gov

The critical role of RFC1 is highlighted by studies where its function is restored. For instance, when transport-deficient, methotrexate-resistant human breast cancer cells were transfected with a functional RFC1 gene, they became 250-fold more sensitive to the drug. nih.gov

Table 1: Research Findings on RFC1 Impairment and this compound Resistance

| Cancer Type/Cell Line | Finding | Implication for Resistance | Reference |

|---|---|---|---|

| Osteosarcoma | Decreased RFC mRNA expression in 65% of biopsy samples. | Impaired drug transport may be a key mechanism of intrinsic resistance. | aacrjournals.org |

| Acute Lymphocytic Leukemia (ALL) | Impaired transport is a common mechanism of acquired resistance in relapsed patients. | Reduced drug uptake contributes to treatment failure. | aacrjournals.org |

| CCRF-CEM Leukemia Cells | >10-fold decrease in RFC-mediated uptake associated with transcriptional silencing of the RFC gene. | Epigenetic changes can lead to profound resistance. | ashpublications.org |

| Pediatric Leukemia | Inactivating RFC mutations were rare (1.2% of 246 specimens). | Somatic mutations in the RFC gene are not a common cause of clinical resistance in this group. | nih.gov |

While impaired uptake is one mechanism to lower intracellular drug levels, another is the active removal of the drug from the cell. This is often mediated by ATP-binding cassette (ABC) transporters, a superfamily of membrane proteins that function as ATP-dependent efflux pumps. nih.govfrontiersin.org The overexpression of certain ABC transporters can lead to multidrug resistance by decreasing the intracellular concentration of various therapeutic agents, including this compound. e-crt.orgfrontiersin.org

Key ABC transporters implicated in this compound resistance include:

Multidrug Resistance Proteins (MRPs/ABCCs): Several members of the ABCC subfamily, including MRP1 through MRP5, can transport this compound. nih.govnih.gov Overexpression of these transporters confers resistance to antifolates in malignant cells. ashpublications.orgnih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP (ABCG2) is another well-characterized efflux pump that mediates resistance to antifolates. ashpublications.orgnih.gov

ABCG1: More recently, upregulation of ABCG1 has been identified as a mechanism of resistance in acute lymphoblastic leukemia. In resistant cell lines, elevated ABCG1 expression promoted the efflux of this compound, and knocking down the gene significantly slowed this process, re-sensitizing the cells to the drug. frontiersin.org

These transporters can efflux not only the parent this compound compound but also its polyglutamated forms, which are crucial for its retention and activity. nih.gov

Table 2: ABC Transporters Involved in this compound Efflux

| Transporter Family | Specific Member(s) | Role in Resistance | Reference |

|---|---|---|---|

| ABCC (MRP) | MRP1, MRP2, MRP3, MRP4, MRP5 | Overexpression leads to active efflux of methotrexate and its polyglutamates, causing resistance. | ashpublications.orgnih.govnih.gov |

| ABCG | ABCG2 (BCRP) | Functions as an efflux pump for various antifolates, conferring resistance when overexpressed. | ashpublications.orgnih.govmdpi.com |

| ABCG | ABCG1 | Upregulation in ALL cells promotes methotrexate efflux and is required for the resistant phenotype. | frontiersin.org |

Once inside the cell, this compound undergoes polyglutamylation, a metabolic process where additional glutamate (B1630785) residues are added to the molecule. nih.gov This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) and is essential for the drug's efficacy for two main reasons: it traps the drug inside the cell, as the polyanionic forms are poor substrates for efflux pumps, and it enhances the inhibition of target enzymes. nih.govmdpi.com

Consequently, defective polyglutamylation is a major mechanism of both intrinsic and acquired resistance. aacrjournals.orgnih.gov This can be caused by various alterations in the FPGS gene or its expression:

Loss of FPGS Activity: A reduction or complete loss of FPGS activity is a common finding in resistant cells. nih.gov In some leukemia cell lines, resistance was attributed solely to a greater than 95% decrease in FPGS activity. ashpublications.org

Aberrant Splicing: Aberrant pre-mRNA splicing of FPGS can produce non-functional proteins. nih.govsemanticscholar.org One prominent example is the partial retention of intron 8, a splice variant that leads to a dysfunctional FPGS protein and has been associated with diminished drug response in both leukemia and rheumatoid arthritis. nih.govsemanticscholar.org

Mutations and Downregulation: In patients with relapsed acute lymphoblastic leukemia, acquired resistance has been linked to the development of inactivating mutations or the transcriptional downregulation of the FPGS gene during therapy. life-science-alliance.org

Table 3: Impact of FPGS Alterations on this compound Polyglutamylation

| Alteration Type | Specific Example | Consequence | Associated Disease/Model | Reference |

|---|---|---|---|---|

| Decreased Activity | >95% reduction in FPGS catalytic activity. | Drastically reduced polyglutamylation and drug retention. | Leukemia Cell Lines | ashpublications.org |

| Aberrant Splicing | Partial retention of intron 8 (8PR) in pre-mRNA. | Production of a dysfunctional FPGS protein, leading to loss of activity. | Acute Lymphoblastic Leukemia, Rheumatoid Arthritis | nih.govsemanticscholar.org |

| Gene Mutations | Acquired inactivating mutations during therapy. | Loss of FPGS function and failure to accumulate active drug metabolites. | Relapsed Acute Lymphoblastic Leukemia | life-science-alliance.org |

The level of intracellular methotrexate polyglutamates is determined by the balance between their synthesis by FPGS and their breakdown. The enzyme responsible for breakdown is gamma-glutamyl hydrolase (GGH), which removes the glutamate residues, converting the retained polyglutamates back to the monoglutamate form that can be more easily effluxed from the cell. nih.govaacrjournals.org

An increase in GGH activity can therefore lead to resistance by reducing the intracellular concentration of active methotrexate polyglutamates. oup.com Increased GGH expression has been linked to resistance in human sarcoma and rat hepatoma cell lines. nih.govaacrjournals.org However, the role of GGH alone may be insufficient to produce resistance in some contexts. One study found that forcing GGH overexpression in certain cell lines did not confer resistance, suggesting that its impact can be balanced by compensatory changes in folic acid metabolism. nih.govaacrjournals.org

Research indicates that the ratio of GGH to FPGS activity is a more powerful predictor of methotrexate polyglutamylation and subsequent cellular response than the activity of either enzyme alone. nih.gov A study of blast samples from patients with acute leukemia demonstrated a strong inverse correlation between the GGH/FPGS ratio and the accumulation of long-chain methotrexate polyglutamates. nih.gov

Table 4: Correlation of GGH/FPGS Activity Ratio with Methotrexate Polyglutamate (MTX-PG) Levels

| Study Population | Measurement | Correlation Finding | Significance | Reference |

|---|---|---|---|---|

| Acute Leukemia Blasts (n=15) | Ratio of GGH/FPGS activity vs. relative levels of long-chain MTX-PGs. | A linear regression analysis showed a strong inverse correlation (r = 0.81, P < 0.001). | The GGH/FPGS ratio is a better predictor of MTX polyglutamylation than either enzyme's activity alone. | nih.gov |

Target Enzyme Modifications Leading to Resistance:

Beyond altering the intracellular concentration of the drug, resistance can also arise from changes in the drug's molecular target, the enzyme dihydrofolate reductase (DHFR).

This compound is a potent inhibitor of DHFR, an essential enzyme for regenerating tetrahydrofolate, which is required for the synthesis of nucleotides and DNA. nih.gov A well-established mechanism of acquired resistance is an increase in the amount of DHFR protein within the cell, which occurs through the amplification of the DHFR gene. oup.comaacrjournals.org When the target enzyme is overproduced, the standard concentration of the drug is no longer sufficient to achieve complete inhibition, rendering the cell resistant. oup.com

DHFR gene amplification is a common mechanism of resistance observed in numerous laboratory models and clinical samples. aacrjournals.orgoup.com

Clinical Incidence: In a study of patients with relapsed acute lymphoblastic leukemia, 31% were found to have low-level DHFR gene amplification (two to four gene copies). This amplification was directly associated with increased levels of DHFR mRNA and enzyme activity. nih.gov

Genetic Instability: The same study noted a significant correlation between DHFR gene amplification and the presence of mutations in the p53 tumor suppressor gene, suggesting that defective cell cycle control may facilitate gene amplification events. nih.gov

Mechanism of Amplification: The amplified genes can manifest as expanded chromosomal regions known as homogeneously staining regions (HSRs). aacrjournals.orgresearchgate.net

Table 5: Research Findings on DHFR Gene Amplification and this compound Resistance

| Cancer Type/Cell Line | Level of Amplification | Consequence | Associated Findings | Reference |

|---|---|---|---|---|

| Acute Lymphoblastic Leukemia (Relapsed Patients) | Low-level (2-4 copies) in 31% of patients. | Increased DHFR mRNA and enzyme activity. | Correlated with p53 gene mutations. | nih.gov |

| HT29 Colon Cancer Cells | Amplification in response to increasing MTX doses. | Formation of homogeneously staining regions (HSRs). | A primary mechanism of acquired resistance in this model. | aacrjournals.org |

DHFR Point Mutations Resulting in Altered Binding Affinity for this compound

A significant mechanism of acquired resistance to this compound involves point mutations within the DHFR gene. These mutations can lead to conformational changes in the DHFR enzyme's active site, reducing its binding affinity for this compound while preserving its catalytic function for its natural substrate, dihydrofolate. nih.govnih.govaacrjournals.org This decreased affinity means that higher intracellular concentrations of the drug are required to achieve the same level of enzyme inhibition, rendering the standard therapeutic concentrations ineffective.

Research has identified several key mutations that confer resistance. For instance, a single T to A base change at nucleotide 89 in the DHFR gene of Drosophila cells resulted in a substitution of Glutamine for Leucine at residue 30. aacrjournals.org This alteration, located within the hydrophobic cleft of the substrate-binding site, led to a 15-fold increase in the dissociation constant (Kd) and inhibition constant (Ki) for Methotrexate, signifying a substantially reduced binding affinity. aacrjournals.org Similarly, variants of human DHFR, such as F31R/Q35E, have also been shown to exhibit decreased affinity for Methotrexate relative to dihydrofolate. researchgate.net The replacement of a hydrophobic residue like Leucine with a more polar one like Glutamine can increase the energy required for the drug to bind and decrease favorable van der Waals interactions, thus impairing the drug-enzyme interaction. aacrjournals.org

Table 1: Impact of DHFR Point Mutation on Antifolate Binding Affinity in Drosophila Cells

| Enzyme Variant | Antifolate | Fold Increase in Ki/Kd |

|---|---|---|

| S3Mtx (Leu30Gln) | Methotrexate | 15 |

| S3Mtx (Leu30Gln) | Trimethoprim | 15 |

Data derived from studies on a highly drug-resistant Drosophila cell line. aacrjournals.org

Upregulation of DHFR Protein Expression

An increase in the intracellular concentration of the target enzyme, DHFR, is a common and effective mechanism of resistance to this compound. nih.govoaepublish.comnih.gov By overproducing DHFR, cancer cells can effectively titrate out the inhibitory drug, leaving sufficient enzyme activity to maintain the production of tetrahydrofolate and sustain nucleotide synthesis. This upregulation can occur through several distinct molecular processes.

One primary mechanism is the amplification of the DHFR gene. nih.govoaepublish.com Cells under selective pressure from this compound can undergo genomic rearrangements that lead to an increased copy number of the DHFR gene. oaepublish.com This gene amplification directly correlates with higher levels of DHFR mRNA and, consequently, elevated protein levels. oaepublish.comnih.gov For example, in osteosarcoma samples from patients with metastatic or recurrent disease, increased DHFR expression was observed in 62% of cases, a significantly higher frequency than in initial biopsy samples. nih.gov

Another mechanism involves the translational upregulation of DHFR. researchgate.net DHFR protein can regulate its own synthesis by binding to its cognate mRNA and inhibiting translation. This compound, by binding to the DHFR protein, disrupts this autoregulatory feedback loop, leading to the resumption of DHFR mRNA translation and a rapid increase in protein levels. researchgate.net Furthermore, post-transcriptional regulation through mechanisms like RNA editing can also modulate DHFR expression. Adenosine-to-inosine RNA editing in the 3'-untranslated region (3'-UTR) of DHFR, mediated by the ADAR1 enzyme, has been shown to upregulate DHFR expression and enhance resistance to this compound in breast cancer cells. nih.gov Polymorphisms near microRNA binding sites, such as the 829C→T single nucleotide polymorphism (SNP) near the miR-24 binding site in the DHFR 3' UTR, can also lead to DHFR overexpression and a 4-fold increase in resistance.

Table 2: Mechanisms of DHFR Upregulation in this compound Resistance

| Mechanism | Molecular Basis | Consequence |

|---|---|---|

| Gene Amplification | Increased copy number of the DHFR gene. oaepublish.com | Higher DHFR mRNA and protein levels. oaepublish.comnih.gov |

| Translational Upregulation | Methotrexate disrupts DHFR-mediated translational self-inhibition. researchgate.net | Rapid increase in DHFR protein synthesis. researchgate.net |

| Post-Transcriptional Regulation | RNA editing by ADAR1 in the 3'-UTR. nih.gov | Increased DHFR mRNA and protein levels. nih.gov |

| Genetic Polymorphism | SNP near miR-24 binding site in the 3'-UTR. | Stabilized DHFR message, leading to higher mRNA and protein levels. |

Alterations in Other Target Enzymes (e.g., Thymidylate Synthase)

While DHFR is the primary target of this compound, the drug's polyglutamated forms can also inhibit other enzymes within the folate pathway, notably thymidylate synthase (TS). TS is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Alterations in TS expression or activity can therefore contribute to this compound resistance.

Studies have shown that increased levels of thymidylate synthase can be associated with resistance to antifolates. In some cancer cells, elevated TS expression has been linked to increased expression of the E2F family of transcription factors, which are also known to regulate DHFR transcription. nih.gov This suggests a potential co-regulation of resistance mechanisms. Furthermore, in mouse mammary tumor cells deficient in thymidylate synthase, a slight increase in resistance to Methotrexate was observed, highlighting the enzyme's role in determining the drug's cytotoxicity by modulating the intracellular tetrahydrofolate pool. While direct mutations in TS are a less commonly cited mechanism of Methotrexate resistance compared to DHFR mutations, its upregulation is a recognized factor in the resistance profiles of various cancers to antifolate drugs.

Upregulation of Alternative Metabolic Pathways

Cells resistant to this compound can exhibit metabolic plasticity, upregulating alternative pathways to bypass the drug-induced blockade of folate metabolism. By rerouting metabolic flux, cancer cells can sustain the production of essential molecules for proliferation, such as nucleotides and amino acids, despite the inhibition of DHFR.

Metabolomic analyses of Methotrexate-resistant primary central nervous system lymphoma (PCNSL)-derived cells have revealed significant metabolic reprogramming. oaepublish.com These resistant cells demonstrated enhanced glycolysis, evidenced by increased glucose uptake and lactate (B86563) production, characteristic of the Warburg effect. oaepublish.com This shift can lead to increased ATP production, providing the necessary energy for other resistance mechanisms and cell survival. oaepublish.com Additionally, alterations in other metabolic pathways, including the urea (B33335) cycle, amino acid metabolism, and coenzyme metabolism, have been observed in resistant cell lines. oaepublish.com This suggests a broad metabolic adaptation to the antifolate challenge. The activation of signaling pathways such as PI3K/AKT/mTOR and RAS/MAPK has been specifically implicated in driving these cell type-specific metabolic changes in resistant cells. oaepublish.com

Role of Cell Cycle Regulatory Proteins in Resistance Development (e.g., Cyclin D1, Retinoblastoma Protein)

The regulation of the cell cycle is intricately linked to the metabolic pathways targeted by this compound, and alterations in key cell cycle regulatory proteins can influence cellular sensitivity to the drug. The Retinoblastoma protein (pRb) and Cyclin D1 are two such proteins that play a pivotal role in this process.

The Retinoblastoma protein, a tumor suppressor, functions by binding to and inhibiting the E2F family of transcription factors. nih.gov E2F transcription factors are crucial for the expression of genes required for S-phase entry, including DHFR. nih.govnih.gov When pRb is active (in its hypophosphorylated state), it sequesters E2F, leading to the repression of DHFR transcription. In cells with a deleted or non-functional Rb gene, "free" E2F levels are elevated, resulting in enhanced transcription of its target genes, including DHFR. nih.gov This leads to increased DHFR protein levels and can contribute to intrinsic resistance to this compound. nih.gov

Cyclin D1, in complex with cyclin-dependent kinases 4 and 6 (Cdk4/6), is responsible for phosphorylating and inactivating pRb. This inactivation releases E2F to drive cell cycle progression. nih.gov Overexpression of Cyclin D1 can therefore lead to the hyperphosphorylation of pRb, increased E2F activity, and consequently, higher DHFR expression, which can decrease sensitivity to this compound. nih.gov Conversely, the expression of Cyclin D1 itself can be dependent on the presence of a functional Rb protein, suggesting a complex regulatory feedback loop between these key cell cycle components that ultimately impacts the cellular response to antifolate therapy.

V. Synthesis and Derivatization Studies of Methotrexate Dihydrate

Synthetic Methodologies for Methotrexate (B535133) Dihydrate

The total synthesis of methotrexate is a multi-step process that requires the precise construction of its constituent parts. The methodologies have been refined over the years to improve yield and purity.